molecular formula C10H8BrNO B1282617 6-Bromo-8-methylquinolin-2(1H)-one CAS No. 99465-08-4

6-Bromo-8-methylquinolin-2(1H)-one

Cat. No. B1282617
CAS RN: 99465-08-4
M. Wt: 238.08 g/mol
InChI Key: NRTSKZZQWFZTTG-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinolin-2(1H)-one is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 8th position on the quinoline core structure is indicative of the potential for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with bromine substituents, can be achieved through various methods. One such method is the cascade one-pot synthesis involving palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, which is effective for synthesizing isoquinolin-1(2H)-ones . Another approach is the Knorr synthesis, which involves the condensation of β-keto esters with bromoaniline followed by cyclization to yield 6-bromoquinolin-2(1H)-one derivatives . Additionally, a three-component one-pot synthesis has been reported for the preparation of 6-bromoquinolines, which involves the treatment of 2-aminobenzophenone, α-methylene carbonyl compounds, and a brominating agent .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be determined through crystallography. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and its crystal structure was analyzed, revealing that it crystallizes in the triclinic system with specific unit cell parameters and stabilized by various intermolecular interactions . Although this is not the exact compound , it provides insight into the structural analysis that can be performed on similar brominated quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For example, nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with amines have been studied, demonstrating regiochemistry in the formation of alkylamino compounds . The reactivity of brominated quinolines allows for further functionalization, which is essential for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by their molecular structure. The presence of bromine, a heavy and electronegative atom, can affect the compound's reactivity, boiling point, and density. The solubility of these compounds can vary depending on the nature of the substituents and the solvent used. For instance, the increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a photolabile protecting group . The electronic properties, such as the electrostatic surface potential (ESP), can be analyzed using density functional theory, as demonstrated in the study of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one .

Scientific Research Applications

Synthesis Methodology

6-Bromo-8-methylquinolin-2(1H)-one has been synthesized through various methodologies, illustrating its significance in chemical research. For instance, Wlodarczyk et al. (2011) described the Knorr synthesis of this compound as part of work on infectious diseases, highlighting a two-step process involving a condensation and cyclization reaction (Wlodarczyk et al., 2011). This method emphasizes the compound's utility as a starting material in synthesizing other chemically significant compounds.

Biological Applications

6-Bromo-8-methylquinolin-2(1H)-one has also been investigated for its potential biological applications. Mabeta et al. (2009) evaluated derivatives of this compound for their antiangiogenic effects. They discovered that certain derivatives reduced endothelial cell numbers and inhibited neovessel growth in ex vivo assays, indicating potential antiangiogenic activity (Mabeta et al., 2009).

Fluorescent Probes

This compound has been used in the development of fluorescent probes. Geddes et al. (2001) produced three fluorescent probes by quaternizing 6-methylquinoline, which includes compounds related to 6-Bromo-8-methylquinolin-2(1H)-one. These probes were sensitive to chloride ions and had potential applications in biological systems (Geddes et al., 2001).

Chemical Studies and Novel Synthesis

The compound has been a subject of various chemical studies and novel synthesis methods. For example, Choi and Chi (2004) explored the regiochemistry in nucleophilic substitution reactions of similar compounds, providing insights into efficient synthetic routes (Choi & Chi, 2004). Moreover, Nishimura and Saitoh (2016) introduced a telescoping process in the synthesis of a key intermediate related to 6-Bromo-8-methylquinolin-2(1H)-one, improving yield and purity (Nishimura & Saitoh, 2016).

Safety And Hazards

The safety data sheet for 6-Bromo-8-methylquinolin-2(1H)-one indicates that it is for research and development use only . It is not intended for medicinal, household, or other uses .

Future Directions

The future directions of 6-Bromo-8-methylquinolin-2(1H)-one are not clearly defined in the available literature .

Relevant Papers The relevant papers for 6-Bromo-8-methylquinolin-2(1H)-one are not clearly defined in the available literature .

properties

IUPAC Name

6-bromo-8-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTSKZZQWFZTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550805
Record name 6-Bromo-8-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methylquinolin-2(1H)-one

CAS RN

99465-08-4
Record name 6-Bromo-8-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trans-N-(4-bromo-2-methylphenyl)-3-ethoxypropenamide (2.0 g) was added portionwise with stirring to 98% sulphuric acid (15 cm3) at room temperature. After 16 hours the solution was poured onto ice (100 cm3) and the resulting precipitate was filtered off and dried (1.5 g). Recrystallisation from ethyl acetate-methanol afforded 6-bromo-8-methyl-2-(1H)-quinolone, m.p. 272°-274°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SB Hari, EA Merritt, DJ Maly - Chemistry & biology, 2014 - cell.com
Most potent protein kinase inhibitors act by competing with ATP to block the phosphotransferase activity of their targets. However, emerging evidence demonstrates that ATP-competitive …
Number of citations: 37 www.cell.com

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